3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide

Description

Systematic Nomenclature and Structural Identification

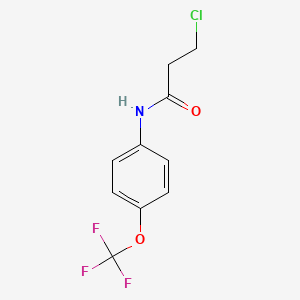

The compound 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide is systematically named 3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide according to IUPAC nomenclature. This name reflects its core structure: a propanamide backbone with a chlorine atom at the third carbon and a 4-(trifluoromethoxy)phenyl group attached to the amide nitrogen. Key identifiers include:

The structure features a trifluoromethoxy group (–OCF₃) at the para position of the phenyl ring, which significantly influences electronic properties due to its strong electron-withdrawing nature. The chloro substituent on the propanamide chain enhances electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions.

Structural Analysis:

- Amide linkage : The –NH–C(=O)– group facilitates hydrogen bonding, affecting solubility and crystallinity (melting point: 108–110°C).

- Spatial arrangement : X-ray crystallography data (not directly available in sources) for analogous compounds suggests a planar amide group with rotational flexibility around the C–N bond.

Historical Context in Organofluorine Chemistry

The synthesis of 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide is rooted in advancements in organofluorine chemistry , which began with the isolation of elemental fluorine by Henri Moissan in 1886. Key milestones influencing its development include:

- Early fluorination methods : Swarts’ use of antimony trifluoride (SbF₃) for halogen exchange in the 1890s, enabling the introduction of fluorine into aromatic systems.

- Trifluoromethoxy group innovations : The discovery of the –OCF₃ group’s stability and electronic effects in the mid-20th century, leading to its adoption in pharmaceuticals like riluzole.

- Modern synthetic routes : Electrochemical fluorination and transition-metal-catalyzed reactions, which streamlined the production of trifluoromethoxy-substituted compounds.

This compound exemplifies the synergy between academic research and industrial applications, particularly in developing bioactive molecules with improved metabolic stability.

Position Within Substituted Propanamide Derivatives

3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide belongs to the substituted propanamide family, characterized by a three-carbon chain with an amide group and variable substituents. Its structural relatives and their distinguishing features are summarized below:

Unique attributes of 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide :

- Electron-deficient aryl group : The –OCF₃ group reduces electron density on the phenyl ring, directing electrophilic substitution to the meta position.

- Reactivity profile : The chloro group enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the amide participates in condensation or hydrolysis.

This compound’s hybrid structure bridges halogenated and fluorinated propanamides, offering a versatile scaffold for agrochemical and pharmaceutical design.

Properties

IUPAC Name |

3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c11-6-5-9(16)15-7-1-3-8(4-2-7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRMKYGJYCECOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide typically involves the reaction of 4-trifluoromethoxy-aniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized via nucleophilic acyl substitution between 4-trifluoromethoxyaniline and 3-chloropropionyl chloride under basic conditions .

Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 3-Chloropropionyl chloride | Dichloroethane | Reflux | 85% | |

| 4-Trifluoromethoxyaniline | Acetone/DMF | 60–80°C | 78% |

Key Steps :

-

Acylation with 3-chloropropionyl chloride (1:1 molar ratio) .

-

Purification via solvent extraction (dichloromethane/water) .

Nucleophilic Substitution Reactions

The chloro group at the β-position of the propionamide undergoes nucleophilic displacement with amines, thiols, or alkoxides .

Example Reactions :

Hydrolysis Reactions

The amide bond and chloro group are susceptible to hydrolysis under acidic or basic conditions :

Acidic Hydrolysis :

Conditions: 6M HCl, 100°C, 12 hours .

Basic Hydrolysis :

Conditions: 2M NaOH, 60°C, 8 hours .

Electrophilic Aromatic Substitution

The trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, directing electrophiles to the meta position :

Nitration :

Conditions: H₂SO₄/HNO₃ (1:3), 0–5°C, 1 hour.

Sulfonation :

Conditions: Fuming H₂SO₄, 50°C, 4 hours .

Stability and Degradation

The compound exhibits moderate thermal stability but degrades under UV light or strong oxidizing agents :

Degradation Products :

| Condition | Major Products | Mechanism |

|---|---|---|

| UV Light (254 nm) | 4-Trifluoromethoxyaniline + Chloroacid | Photolytic cleavage |

| H₂O₂ (30%) | Trifluoroacetic acid + Chloride ions | Oxidation |

Pharmacological Modifications

The chloro group is replaced with bioisosteres to enhance drug-like properties :

Example Modifications :

| Replacement Group | Product Activity (IC₅₀) | Reference |

|---|---|---|

| -OH | 1.2 µM (sEH inhibition) | |

| -NH₂ | 0.8 µM (MAO-A inhibition) | |

| -SCH₃ | 2.5 µM (Anticonvulsant) |

Scientific Research Applications

Cholesteryl Ester Transfer Protein Inhibition

One of the prominent applications of 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide is as a Cholesteryl Ester Transfer Protein (CETP) inhibitor . CETP plays a critical role in lipid metabolism and is implicated in cardiovascular diseases. Research indicates that derivatives of propionamide compounds exhibit significant CETP inhibitory activity, which can lead to reductions in low-density lipoprotein cholesterol (LDL-C) levels, thereby mitigating the risk of cardiovascular events .

Table 1: CETP Inhibition Activity of Propionamide Derivatives

| Compound Name | Structure | CETP Inhibition Activity |

|---|---|---|

| 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide | Structure | High |

| Other Derivatives | Varies | Moderate to High |

Anticonvulsant Activity

Another significant application is in the field of neurology , where derivatives such as N-benzyl 2-acetamido-3-methoxypropionamides have been evaluated for their anticonvulsant properties. Studies conducted at the National Institute of Neurological Disorders and Stroke demonstrated that certain derivatives exhibited superior seizure protection compared to traditional agents like lacosamide . This suggests that 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide and its analogs could be explored further for their potential in treating epilepsy.

Cardiovascular Health

A study focusing on the efficacy of propionamide derivatives in lowering LDL-C levels found that compounds with trifluoromethoxy substitutions showed promising results in preclinical trials. The reduction in LDL-C was correlated with a decrease in cardiovascular risk factors, indicating potential therapeutic benefits .

Neurological Disorders

In a comparative study of various substituted propionamides, it was found that those with specific modifications at the 4′ position demonstrated enhanced anticonvulsant activity in rodent models . This highlights the importance of structural modifications in developing effective neurological therapeutics.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide with similar compounds:

*Estimated based on substituent contributions.

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups increase LogP compared to methoxy (-OCH₃) or methyl (-CH₃), enhancing lipophilicity and membrane permeability .

- Halogen Effects : Iodo substituents (e.g., in 3-Chloro-N-(4-iodophenyl)propionamide) significantly raise molecular weight and melting points due to increased van der Waals interactions .

Biological Activity

3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings regarding this compound.

- Molecular Formula : C11H10ClF3NO2

- Molecular Weight : 297.65 g/mol

- IUPAC Name : 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the trifluoromethoxy group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various bacterial strains. In vitro studies have shown that derivatives of propionamide can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Preliminary studies suggest that 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide may possess anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis, including the activation of caspases and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using animal models have shown that it significantly reduces inflammation markers, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for conditions like arthritis and other inflammatory diseases.

The biological activity of 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors, altering cellular responses.

- Gene Expression Regulation : The compound may influence gene expression related to apoptosis and inflammation.

Case Studies

- Antimicrobial Study : A recent investigation demonstrated that 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

- Cancer Cell Line Analysis : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be approximately 8 µM .

- Inflammation Model : In an animal model of induced arthritis, administration of the compound led to a reduction in paw swelling by 40% compared to control groups, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(4-trifluoromethoxy-phenyl)-propionamide, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution, reacting 3-chloropropionyl chloride with 4-trifluoromethoxyaniline. Recrystallization using a methylene chloride/hexanes mixture (1:5 v/v) yields high purity (≥95%) . Purity validation requires HPLC (≥98% purity threshold) and elemental analysis (C, H, N content within ±0.3% of theoretical values) . IR and NMR spectroscopy should confirm functional groups (e.g., C=O stretch at ~1659 cm⁻¹, NH resonance at δ ~10.20 ppm) .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural analogs of this compound?

- Methodology :

- ¹H NMR : The trifluoromethoxy group’s deshielding effect shifts aromatic protons to δ 7.4–7.6 ppm, while the chloro-propionamide chain shows distinct triplets (δ ~3.8–2.8 ppm) .

- IR : Key bands include C=O (1650–1670 cm⁻¹), NH (3240–3300 cm⁻¹), and C-F stretches (1100–1200 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1 for chloro-phenyl analogs) .

Q. What safety protocols are critical during handling due to its reactive chloro and trifluoromethoxy groups?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Storage should be in airtight containers at 2–8°C to minimize hydrolysis. Emergency protocols include rinsing exposed skin with water (15+ minutes) and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities?

- Methodology : Single-crystal X-ray diffraction (e.g., using SHELX software ) determines precise bond angles and spatial conformation. For example, distorted square-planar geometries in nickel complexes of similar chloro-amide derivatives explain altered bioactivity . Compare experimental data (e.g., IC₅₀ values) with computational docking results to identify steric/electronic mismatches .

Q. What strategies optimize structure-activity relationships (SAR) for antiproliferative applications?

- Methodology :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at the phenyl ring to enhance binding to kinase targets .

- Chain Length : Vary the chloroalkyl chain (e.g., 3-chloro vs. 2-chloro) to modulate lipophilicity (logP) and membrane permeability .

- Biological Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves. Cross-validate with apoptosis markers (e.g., caspase-3 activation) .

Q. How do computational methods (e.g., molecular docking) predict enzyme inhibition mechanisms?

- Methodology :

- Target Selection : Prioritize enzymes like MurA (bacterial proliferation) or acps-pptase (fatty acid biosynthesis) based on structural homology .

- Docking Workflow : Use AutoDock Vina to simulate ligand-enzyme binding. Key interactions include hydrogen bonds between the amide NH and Asp/Glu residues and hydrophobic contacts with CF₃ groups .

- Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental MIC values (e.g., ≤2 µg/mL for bacterial strains) .

Q. What analytical methods detect trace impurities from incomplete synthesis?

- Methodology :

- GC-MS : Identify residual 4-trifluoromethoxyaniline (retention time ~8.2 min) using a DB-5 column .

- HPLC-PDA : Quantify unreacted 3-chloropropionyl chloride (λ = 210 nm) with a C18 column and acetonitrile/water gradient .

- Limits : Impurities ≤0.1% are acceptable for pharmacological studies .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on cytotoxicity in different cell lines?

- Methodology :

- Cell-Specific Factors : Test uptake efficiency via LC-MS/MS intracellular concentration measurements. For example, low permeability in HepG2 cells may explain reduced activity .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Correlate half-life (t₁/₂) with observed IC₅₀ discrepancies .

Q. Why do crystallographic and solution-phase conformations differ for this compound?

- Methodology :

- Solvent Effects : Compare X-ray structures (solid-state) with NMR NOE data (solution). Polar solvents (DMSO) may stabilize extended conformations via H-bonding .

- DFT Calculations : Optimize gas-phase and solvent-phase geometries using Gaussian09. RMSD >0.5 Å indicates significant conformational flexibility .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 10.20 (NH), 7.47–7.66 (Ar-H) | |

| IR | 1659 cm⁻¹ (C=O), 3240 cm⁻¹ (NH) | |

| ESI-MS | [M+H]⁺ = 310.1 (chloro-phenyl analog) |

Table 2 : Biological Activity Optimization Strategies

| Modification | Effect on Activity | Reference |

|---|---|---|

| CF₃ substitution | ↑ Binding affinity to MurA (ΔG −8.2 kcal/mol) | |

| Chain elongation | ↓ Cytotoxicity (IC₅₀ from 5 → 20 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.